L-rhamnulose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

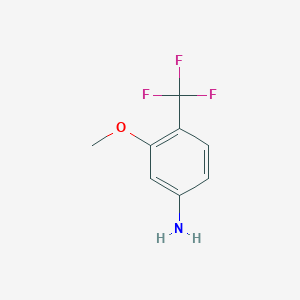

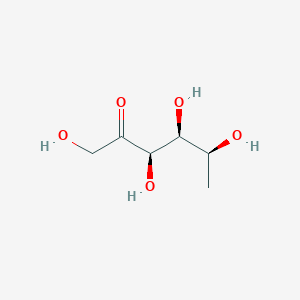

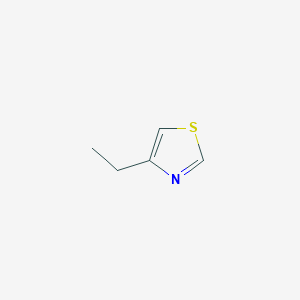

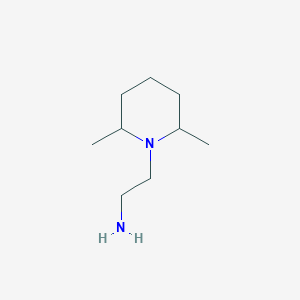

L-rhamnulose is a rare sugar that has been gaining attention in the scientific community due to its potential applications in various fields. It is a ketohexose sugar that is similar to fructose and glucose but has a different chemical structure. L-rhamnulose is found in small quantities in nature, and its synthesis method has been developed to produce it in larger quantities for research purposes.

Aplicaciones Científicas De Investigación

Enzyme Characterization and Industrial Application :

- L-Rhamnose isomerase (L-RI) from Caldicellulosiruptor obsidiansis OB47, characterized for its thermostability and activity at high temperatures, demonstrates potential for the industrial production of L-rhamnulose and L-fructose (Chen et al., 2018).

- A study on L-Rhamnose isomerase from Thermoanaerobacterium saccharolyticum NTOU1 highlights its thermostability and potential in rare sugar production, emphasizing the industrial applicability of these enzymes in synthesizing L-rhamnulose (Lin et al., 2010).

Comparative Genomics and Functional Analysis :

- A comparative genomics study revealed insights into L-Rhamnose catabolism pathways and regulation across various bacteria, highlighting the importance of L-rhamnulose in microbial metabolism and potential applications in biotechnology (Rodionova et al., 2013).

Efficient Enzymatic Synthesis :

- Research on enzymatic synthesis demonstrates methods to produce L-rhamnulose with high purity and yield, which is significant for pharmaceutical and medicinal applications (Wen et al., 2016).

Structural and Catalytic Mechanism Studies :

- Studies on the structure and reaction mechanism of L-rhamnulose isomerase and related enzymes provide fundamental insights into their function, crucial for developing industrial and medicinal applications of L-rhamnulose (Yoshida et al., 2012), (Kroemer et al., 2003).

Directed Evolution and In Vivo Selection :

- Research on the directed evolution of L-rhamnulose aldolase demonstrates its potential for altering enzyme substrate specificity, which could lead to new applications in synthetic biology and biocatalysis (Sugiyama et al., 2007).

Applications in Permeability Tests :

- L-Rhamnose is used in dual sugar permeability tests, with studies suggesting it's metabolized into L-rhamnulose and rhamnitol in the human body, indicating potential applications in gastrointestinal research (Malagon et al., 2006).

High-Cell-Density Fermentation :

- Development of high-cell-density fermentation processes for producing enzymes like L-N-carbamoylase using the Escherichia coli rhaBAD promoter suggests potential industrial-scale applications for enzymes involved in L-rhamnulose metabolism (Wilms et al., 2001).

Propiedades

Número CAS |

14807-05-7 |

|---|---|

Nombre del producto |

L-rhamnulose |

Fórmula molecular |

C6H12O5 |

Peso molecular |

164.16 g/mol |

Nombre IUPAC |

(3R,4S,5S)-1,3,4,5-tetrahydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m0/s1 |

Clave InChI |

QZNPNKJXABGCRC-FUTKDDECSA-N |

SMILES isomérico |

C[C@@H]([C@@H]([C@H](C(=O)CO)O)O)O |

SMILES |

CC(C(C(C(=O)CO)O)O)O |

SMILES canónico |

CC(C(C(C(=O)CO)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)